molecular formula C17H17NO3 B14274384 Benzenebutanoic acid, 4-(benzoylamino)- CAS No. 177653-17-7

Benzenebutanoic acid, 4-(benzoylamino)-

Cat. No.: B14274384
CAS No.: 177653-17-7
M. Wt: 283.32 g/mol
InChI Key: ULVZWMUGKCFLMV-UHFFFAOYSA-N
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Description

Benzenebutanoic acid, 4-(benzoylamino)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring attached to a butanoic acid chain, with an additional benzoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanoic acid, 4-(benzoylamino)- typically involves the acylation of an aryl system. One common method includes the reaction of succinic anhydride with bromobenzene in the presence of anhydrous aluminum chloride under dry argon conditions. The reaction mixture is maintained at low temperatures initially and then allowed to warm to room temperature over several hours. The product is then purified through crystallization from dry toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity. The purification process often includes recrystallization and drying under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, 4-(benzoylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Alcohol derivatives.

    Substitution: Benzylic halides.

Scientific Research Applications

Benzenebutanoic acid, 4-(benzoylamino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenebutanoic acid, 4-(benzoylamino)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a chemical chaperone, assisting in the proper folding of proteins and preventing aggregation. This is particularly relevant in the context of protein-folding disorders .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutyric acid: Similar structure but lacks the benzoylamino group.

    Benzoic acid: Contains a benzene ring with a carboxylic acid group but lacks the butanoic acid chain.

    Benzamide: Contains a benzene ring with an amide group but lacks the butanoic acid chain.

Properties

CAS No.

177653-17-7

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-(4-benzamidophenyl)butanoic acid

InChI

InChI=1S/C17H17NO3/c19-16(20)8-4-5-13-9-11-15(12-10-13)18-17(21)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,18,21)(H,19,20)

InChI Key

ULVZWMUGKCFLMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CCCC(=O)O

Origin of Product

United States

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